Isopropyl Methyl Sulfone
Description
Contextualization of Sulfones within Organosulfur Compounds
Organosulfur compounds are categorized based on the functional groups containing sulfur. wikipedia.org Sulfones represent a distinct class characterized by a sulfonyl group (R-SO₂-R') linked to two carbon atoms. wikipedia.org This functional group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org The sulfone group is relatively inert and possesses electron-withdrawing properties. thieme-connect.com Other classes of organosulfur compounds include sulfides (thioethers), thiols, disulfides, sulfoxides, and thioesters, each with unique properties and reactivity. jmchemsci.comwikipedia.org
Historical Perspectives on Sulfone Chemistry in Academic Research
The study of sulfone chemistry dates back to the 19th century, with the development of the first synthesis methods. thieme-connect.com Early research recognized sulfones as a stable class of organosulfur compounds with distinct characteristics compared to other sulfur-containing groups. The foundational methods for synthesizing sulfones, such as the oxidation of sulfides and the alkylation of sulfinate salts, were established during this early period and remain fundamental in contemporary synthesis. thieme-connect.com Over the decades, research has continuously evolved, leading to the development of new reagents and more efficient and sustainable synthetic approaches. thieme-connect.com
Evolution of Research Interest in Isopropyl Methyl Sulfone and Related Sulfones
Research interest in specific sulfones, such as this compound, has often been driven by their potential applications in various fields. Aliphatic sulfones, including this compound, have been investigated for their physical and chemical properties. More recently, research has focused on the application of sulfones, including this compound and related compounds like ethyl methyl sulfone and ethyl isopropyl sulfone, in materials science, particularly in the development of electrolytes for lithium-ion batteries. researchgate.netmdpi.com Studies have explored how the structural variations in these sulfones influence properties like viscosity and conductivity in electrolyte formulations. researchgate.netmdpi.com
Scope and Significance of Contemporary this compound Research
Current research on this compound is primarily centered on its role in materials science and organic synthesis. In the context of lithium-ion batteries, it is being investigated as a component of electrolyte systems, often in combination with other solvents and additives, to enhance battery performance and stability. researchgate.netmdpi.com Additionally, as a simple aliphatic sulfone, it serves as a model compound for studying the fundamental chemical reactions and properties of the sulfone functional group. The development of new synthetic methods for sulfones continues to be an active area of research, aiming for more efficient and environmentally friendly processes. thieme-connect.commdpi.com
Chemical and Physical Properties of this compound
The unique identifier for this compound in the Chemical Abstracts Service (CAS) is 4853-74-1. chemuniverse.comalfa-chemistry.com
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₂S | chemuniverse.comvwr.com |
| Molecular Weight | 122.18 g/mol | alfa-chemistry.comvwr.com |
| Physical State | Clear Liquid | vwr.comtcichemicals.com |
| Purity | >97.0% (GC) | alfa-chemistry.comvwr.comtcichemicals.com |
| Specific Gravity (20/20) | 1.13 | vwr.comtcichemicals.com |
| Flash Point | 95 °C | tcichemicals.com |
| Refractive Index | 1.45 | tcichemicals.com |
| Boiling Point | 224.8 °C at 760 mmHg | chemsrc.com |
| IUPAC Name | 2-(methylsulfonyl)propane | sigmaaldrich.com |
Synthesis of this compound
A common method for synthesizing this compound involves a two-step process:
Synthesis of Isopropyl Methyl Sulfide (B99878) : This precursor is typically prepared through the nucleophilic substitution reaction between 2-propanethiol (B166235) (isopropyl thiol) and a methyl halide, such as methyl bromide or methyl iodide. Another route involves the reaction of 2-propanethiol with isobutyl bromide. google.com
Oxidation to this compound : The synthesized Isopropyl Methyl Sulfide is then oxidized to form this compound. A frequently used oxidizing agent for this step is hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510) dihydrate or potassium tungstate. google.com The reaction is typically conducted in an acidic aqueous medium under mild heating.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYQAQIXXAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197548 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-74-1 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Isopropyl Methyl Sulfone
Advanced Synthetic Routes to Isopropyl Methyl Sulfone and its Precursors
The synthesis of this compound and its immediate precursors is achievable through several reliable and advancing chemical routes. These methods range from traditional oxidation reactions to more contemporary metal-mediated and photocatalytic strategies, reflecting the evolution of synthetic organic chemistry.
Oxidation Pathways for Sulfide (B99878) Precursors to this compound
The most conventional and widely utilized method for preparing this compound is through the oxidation of its corresponding sulfide precursor, isopropyl methyl sulfide. evitachem.com This transformation is a cornerstone of sulfone chemistry. thieme-connect.com The synthesis of the precursor, isopropyl methyl sulfide, is typically achieved via a nucleophilic substitution reaction between 2-propanethiol (B166235) (isopropyl thiol) and a methyl halide, such as methyl bromide or methyl iodide. google.com
Once the sulfide precursor is obtained, the critical oxidation step is performed. This process involves converting the sulfur atom from a lower oxidation state to the hexavalent state characteristic of sulfones. A common and effective method employs hydrogen peroxide (H₂O₂) as the oxidant. google.com To facilitate the reaction, a catalyst is often required. Tungstate (B81510) salts, such as sodium tungstate dihydrate or potassium tungstate, are frequently used for this purpose. The reaction is typically conducted in an acidic aqueous medium under mild heating, which promotes efficient and selective oxidation to the sulfone, often bypassing the intermediate sulfoxide. Other oxidizing systems, such as urea-hydrogen peroxide with phthalic anhydride, have also been noted for their efficacy in converting sulfides to sulfones without requiring extensive purification. organic-chemistry.org
| Sulfide Precursor | Oxidizing Agent | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|---|
| Isopropyl Methyl Sulfide | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate Dihydrate / Acidic aqueous medium | Efficient oxidation under mild heat (50-60°C). | |
| Ethyl Isopropyl Sulfide | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate Dihydrate / Sulfuric acid aqueous solution | High-purity product suitable for electrochemical applications. google.com | google.com |
| General Sulfides | Urea Hydrogen Peroxide (UHP) | Phthalic Anhydride / Ethyl Acetate (B1210297) | Metal-free method that avoids chromatographic purification. organic-chemistry.org | organic-chemistry.org |
| General Sulfides | 30% H₂O₂ | Niobium Carbide | Catalyst provides high efficiency for sulfone formation and is reusable. organic-chemistry.org | organic-chemistry.org |
Ligand Displacement Reactions in this compound Synthesis
While not a primary route for the de novo synthesis of the sulfone backbone, ligand displacement reactions highlight the chemical behavior of sulfones and can be relevant in certain functionalization contexts. Sulfones, including analogs like ethyl isopropyl sulfone, can act as solvent ligands in coordination chemistry. acs.org In studies involving copper-based redox mediators for dye-sensitized solar cells, ethyl isopropyl sulfone (EiPS) has been shown to participate in slow ligand substitution reactions. acs.org In these systems, the sulfone solvent molecule (S) can be displaced by other coordinating species present in the electrolyte mixture. This demonstrates the ability of the sulfone oxygen atoms to coordinate with metal centers, a principle that could be exploited in catalyst design or for the controlled release of other functional groups.
Wittig-Horner Coupling in Analog Synthesis Featuring this compound Moieties
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful and widely used method for forming alkenes with high stereoselectivity, typically favoring the E-isomer. organic-chemistry.orgmdpi.comconicet.gov.ar The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgmdpi.com
In the context of this compound, the HWE reaction serves as a strategic tool for analog synthesis. It allows for the introduction of unsaturated side chains onto a molecular scaffold that contains the this compound moiety. For example, if a precursor molecule bearing the sulfone group also contains an aldehyde or ketone functionality, it can be reacted with a variety of phosphonate ylides to construct carbon-carbon double bonds. This methodology is invaluable in medicinal chemistry for creating analogs where the geometry and length of a linker or side chain are critical for biological activity. conicet.gov.arresearchgate.net The reaction's reliability and the ready availability of diverse phosphonate reagents make it a key transformation for derivatizing complex molecules that feature the stable sulfone group. researchgate.netdiva-portal.org
Metal-Mediated and Photocatalytic Approaches to Sulfone Formation and Functionalization
Modern synthetic chemistry has introduced a variety of metal-mediated and photocatalytic methods that have expanded the toolkit for sulfone synthesis and functionalization. rsc.org These advanced approaches offer mild reaction conditions and broad functional group tolerance. rsc.orgnih.gov
Metal-Mediated Routes:
Magnesium-Mediated Coupling: An efficient synthesis of aliphatic sulfones involves the magnesium-mediated coupling of sulfonyl chlorides with aliphatic halides. rsc.org This method provides a direct route to constructing the C-SO₂-C framework.
Palladium-Catalyzed Reactions: Since the discovery that sulfones can participate in palladium-catalyzed Suzuki-Miyaura type reactions, the field of catalytic desulfinative functionalizations has grown rapidly, enabling the use of sulfone derivatives for C-C and C-X bond formation. rsc.orgrsc.org
Photocatalytic Approaches:
Radical Generation: Visible-light photoredox catalysis can be used to generate sulfonyl radical intermediates from precursors like sulfonamides or sulfinate salts. acs.orgbeilstein-journals.org These highly reactive intermediates can then be coupled with various alkene fragments to form new sulfone derivatives. acs.org This strategy is particularly useful for late-stage functionalization of complex molecules. nih.govacs.org
C-S Bond Formation: Photocatalytic methods have been developed for the formation of carbon-sulfur bonds, including the synthesis of vinyl sulfones from sulfinate salts using an organic dye like Eosin Y as the photocatalyst. beilstein-journals.org
These modern techniques represent a significant shift from classical methods, enabling the construction of complex sulfone-containing molecules under mild conditions that preserve other sensitive functional groups. rsc.orgnih.gov
Derivatization and Analog Synthesis of this compound
The derivatization of the this compound structure is primarily focused on modifying its side chains to modulate its physicochemical properties for various applications.
Synthesis of Novel this compound Analogs with Modified Side Chains
The synthesis of novel analogs of this compound involves exchanging the isopropyl or methyl groups for other functionalized chains. Research into biologically active molecules has driven the creation of a diverse range of sulfone analogs. For instance, in the development of 1α,25-dihydroxyvitamin D3 analogs with antiproliferative activity, the side chain sulfone moiety has been systematically varied. innovareacademics.in In these studies, analogs containing isopropyl sulfone were compared with those containing methyl sulfone and trifluoromethyl sulfone. innovareacademics.inresearchgate.net
The synthesis of these analogs often follows the fundamental principle of oxidizing the corresponding custom-synthesized sulfide. For example, to create an analog where the isopropyl group is replaced, one would start with the appropriate thiol, couple it with a methylating agent to form the sulfide, and then perform an oxidation. google.com Similarly, replacing the methyl group would involve reacting isopropyl thiol with a different alkylating agent. The development of new reagents and methods, such as those to access previously unknown heteroaromatic methyl sulfones, further broadens the possibilities for creating novel analogs from simple building blocks. chemrxiv.orgnih.gov The synthesis of sulfone derivatives of 4H-1,4-benzothiazines also demonstrates the incorporation of an isopropyl group within a larger, more complex sulfone-containing structure. researchgate.net
| Analog Type | Core Structure | Modified Side Chain | Synthetic Rationale | Reference |
|---|---|---|---|---|
| Vitamin D₃ Analog | 1α,25-dihydroxyvitamin D₃ | Isopropyl Sulfone | Evaluation of antiproliferative and calcemic activities. innovareacademics.inresearchgate.net | innovareacademics.inresearchgate.net |
| Vitamin D₃ Analog | 1α,25-dihydroxyvitamin D₃ | Trifluoromethyl Sulfone | Comparison of biological activity against alkyl sulfone analogs. innovareacademics.inresearchgate.net | innovareacademics.inresearchgate.net |
| Heteroaromatic Sulfone | Pyrazole | Isopropyl Group | Development of new reagents for accessing novel heteroaromatic sulfones. nih.gov | nih.gov |
| Benzothiazine Sulfone | 4H-1,4-Benzothiazine | Isopropyl Group at C(3) | Synthesis of pharmacologically relevant sulfone derivatives. researchgate.net | researchgate.net |
Incorporation of this compound Moieties into Complex Molecular Scaffolds
The this compound group can be incorporated into complex molecules through various synthetic strategies. One common method involves the nucleophilic substitution reaction between an appropriate thiol and an alkyl halide, followed by oxidation of the resulting sulfide. For instance, 2-propanethiol (isopropyl thiol) can react with methyl bromide or methyl iodide to form isopropyl methyl sulfide. This sulfide is then oxidized, often using hydrogen peroxide with a catalyst like sodium tungstate dihydrate, to yield this compound.
This functional group has been integrated into biologically significant molecules, such as analogs of 1α,25-dihydroxyvitamin D3. In the synthesis of these analogs, the lithium anion of methyl sulfone is used to displace an iodide, thereby installing the sulfone sidechain. nih.gov The resulting intermediate undergoes further transformations, including deprotection and oxidation, followed by a Wittig-Horner reaction to couple with an A-ring precursor, ultimately forming the complex vitamin D3 analog. nih.gov
Another approach involves the use of specialized reagents for methylenation reactions. For example, 1-tert-butyl-1H-tetrazol-5-yl [13C]-methyl sulfone has been used to convert an isopropyl ketone intermediate into a methylene (B1212753) group in the synthesis of [28-13C]-24-methylenecholesterol. arkat-usa.org This reaction proceeds by premixing the sulfone and the ketone in THF at low temperatures before adding a strong base like sodium hexamethyldisilazide (NaHMDS). arkat-usa.org
Furthermore, novel reagents have been developed to introduce alkyl sulfone moieties, including isopropyl sulfone, into various heterocyclic systems. For instance, treating isopropyl carboxylic acid under Vilsmeier-Haack conditions can generate a reagent that reacts with bis-nucleophiles to form previously inaccessible heteroaromatic sulfones. nih.govchemrxiv.org
Table 1: Examples of Complex Molecules Incorporating this compound
| Precursor(s) | Reagent/Method | Resulting Complex Molecule |
| Iodide (+)-5, Lithium anion of methyl sulfone | Nucleophilic displacement, Wittig-Horner reaction | Isopropyl sulfone analog of 1α,25-dihydroxyvitamin D3 nih.gov |
| Isopropyl ketone 14, 1-tert-butyl-1H-tetrazol-5-yl [13C]-methyl sulfone | Methylenation with NaHMDS | [28-13C]-24-methylenecholesterol arkat-usa.org |
| Isopropyl carboxylic acid | Vilsmeier-Haack conditions, reaction with bis-nucleophiles | Heteroaromatic isopropyl sulfones nih.govchemrxiv.org |
Chemo- and Regioselective Functionalization of this compound
The chemical environment of the this compound moiety allows for selective transformations. The differential reactivity of the isopropyl and methyl groups attached to the sulfonyl group provides opportunities for chemo- and regioselective functionalization.
One example of selective transformation is the vicarious nucleophilic substitution (VNS) reaction. In this type of reaction, carbanions stabilized by a sulfonyl group can displace a hydrogen atom in electrophilic aromatic compounds. For instance, carbanions derived from sulfones with a leaving group at the α-position can add to nitroarenes, followed by elimination of the leaving group to achieve formal nucleophilic substitution of hydrogen. organic-chemistry.org While specific examples involving this compound are not detailed, the principle applies to sulfones in general.
The sulfonyl group itself can be the target of selective reactions. Reductive desulfonylation can be achieved using various reducing agents, leading to the removal of the sulfonyl group and formation of either an alkane or an alkene, depending on the substrate and conditions. wikipedia.org This process is fundamental to the Julia olefination, where a β-hydroxy sulfone is converted to an alkene. wikipedia.org
Mechanistic Investigations of Reactions Involving the Sulfonyl Group
Nucleophilic Substitution Mechanisms at the Sulfonyl Sulfur
Nucleophilic substitution at the sulfonyl sulfur atom is a complex process with mechanistic possibilities that include a concerted SN2-type displacement and a stepwise addition-elimination (A-E) pathway involving a pentacoordinate sulfurane intermediate. tandfonline.commdpi.com The specific mechanism is influenced by the nucleophile, substrate structure, and solvent. mdpi.com
Kinetic studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have been used to probe these mechanisms. mdpi.commdpi.com Surprisingly, ortho-alkyl groups on the aryl ring were found to accelerate the substitution reaction, a phenomenon attributed to "steric acceleration." mdpi.com This has been explained by the relief of strain in the transition state, which is proposed to have a trigonal bipyramidal structure. mdpi.com Theoretical studies using DFT calculations have also been employed to investigate these reaction pathways. mdpi.com
In many cases, nucleophilic substitution at a chiral sulfur center proceeds with inversion of configuration, which is consistent with an SN2-like mechanism or an A-E mechanism where the entering and leaving groups occupy apical positions in the trigonal bipyramidal intermediate. tandfonline.com Retention of configuration is less common but has been observed and is often attributed to the formation of a four-membered ring sulfurane intermediate. tandfonline.com
Radical Pathways in Sulfone Transformations
Sulfones can serve as precursors to carbon-centered radicals through single-electron transfer (SET) processes. researchgate.net This allows for a variety of radical transformations. For instance, alkylsulfones can be reduced by a single electron to generate alkyl radicals, which can then participate in reactions like Giese additions. researchgate.net
The addition of sulfonyl radicals to unsaturated systems is a versatile method for constructing cyclic compounds. academie-sciences.fr This process is reversible, which makes the sulfonyl group a good radical leaving group. academie-sciences.fr The cascade reaction involving radical addition, 5-exo-ring closure, and atom transfer is an efficient route for synthesizing pyrrolidines. academie-sciences.fr
Radical-mediated thiodesulfonylation of vinyl sulfones provides access to vinyl sulfides. nih.gov This reaction proceeds via the addition of a thiyl radical to the vinyl sulfone, followed by elimination of the sulfonyl radical. Similarly, radical-mediated sulfonylation relay reactions between alkynes/alkenes and electron-deficient alkenes, using sodium dithionite (B78146) (Na₂S₂O₄) as both a sulfur dioxide source and an electron donor, lead to the synthesis of vinyl and alkyl sulfones through a radical pathway. rsc.org
Table 2: Radical Reactions Involving Sulfones
| Sulfone Type | Reaction Type | Key Intermediates | Product(s) |
| Alkylsulfones | Single Electron Reduction | Carbon-centered radicals | Quaternary products (via Giese reaction) researchgate.net |
| Vinyl sulfones | Radical-mediated thiodesulfonylation | Thiyl radical, sulfonyl radical | Vinyl sulfides nih.gov |
| Alkyl/Aryl sulfones | Radical-mediated sulfonylation relay | Sulfonyl radical | Vinyl and alkyl sulfones rsc.org |
| β-Keto sulfones | Silver-mediated radical process | Radical intermediates | 2,3-diacyl furans rsc.org |
Elimination-Addition Mechanisms via Sulfene (B1252967) Intermediates
Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from alkanesulfonyl chlorides and other sulfonyl derivatives through an elimination-addition mechanism. wikipedia.org The formation of sulfenes often occurs via dehydrohalogenation of alkanesulfonyl chlorides in the presence of a base. wikipedia.orgacs.org
The reaction of alkyl α-disulfones with various nucleophiles has been shown to proceed predominantly through an elimination-addition pathway involving a sulfene intermediate. acs.orgresearchgate.net The formation of the sulfene is the rate-determining step. acs.orgresearchgate.net The mechanism of sulfene formation from α-disulfones is suggested to be either an irreversible E1cB or a very E1cB-like E2 mechanism. acs.orgresearchgate.net
Sulfenes can also be generated from 1-haloalkanesulfinic acids. cdnsciencepub.com Mechanistic studies, including deuterium (B1214612) labeling and kinetic experiments, support the formation of sulfenes through an "abnormal route," which involves the loss of a nucleophile from the carbon atom of the incipient sulfene. cdnsciencepub.com Once formed, sulfenes are highly electrophilic and react with various trapping agents, such as enamines and ynamines, to form four-membered rings like thietanes and thietes. wikipedia.org
Role of the Sulfonyl Group as a Leaving Group or Activating Substituent
The sulfonyl group is an excellent electron-withdrawing group, which makes it a good leaving group in various chemical transformations. wikipedia.orgnih.gov Sulfonate esters, such as tosylates and mesylates, are widely used to convert alcohols into good substrates for nucleophilic substitution reactions. nih.govpearson.com The leaving group ability of sulfonates is significantly greater than that of halides. nih.gov
In addition to being a good leaving group, the sulfonyl group can also act as an activating substituent. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions. wikipedia.org These carbanions are useful nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations and Michael additions. wikipedia.org
The sulfonyl group also plays a crucial role in the Julia-Kocienski olefination, where it serves as both an activating group to form the necessary carbanion and a leaving group in the final elimination step to form the alkene. wikipedia.org In some contexts, the sulfonyl group can be displaced in radical reactions, acting as a radical leaving group. academie-sciences.frucl.ac.uk
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound and related compounds. nih.gov These theoretical studies provide valuable insights into reaction pathways, transition states, and the electronic factors governing reactivity, complementing experimental findings. nih.gov
A notable area of investigation has been the Vicarious Nucleophilic Substitution (VNS) of hydrogen. DFT calculations have been employed to model the reaction between 3-nitropyridine (B142982) and the carbanions of various alkyl phenyl sulfones, including isopropyl phenyl sulfone. researchgate.net These studies help to understand the intrinsic mechanistic differences between various carbanion precursors. researchgate.net
In the context of developing new synthetic methodologies, computational studies are crucial. For instance, when developing novel reagents to access methyl sulfones, computational analysis can aid in understanding the reaction pathways and the stability of intermediates. nih.govchemrxiv.org This is particularly relevant for reactions involving the transformation of sulfones into other functional groups, such as nitrones and aldehydes, where computational and NMR studies have been used to elucidate the underlying mechanisms. acs.org
Furthermore, DFT calculations have been instrumental in the field of materials science, especially in the development of electrolytes for high-voltage lithium-ion batteries. researchgate.net Computational studies on functionalized sulfone solvents, including those with isopropyl groups, help in predicting their oxidation potentials and understanding their stability. researchgate.net These calculations often involve modeling the solvent molecules within a continuum solvation model to simulate the battery's internal environment. researchgate.net
The copolymerization of olefins with polar vinyl monomers, such as methyl vinyl sulfone, has also been a subject of computational investigation. mdpi.com DFT calculations have been used to compare the catalytic performances of different palladium complexes in the copolymerization of ethylene (B1197577) and methyl vinyl sulfone. mdpi.com These studies analyze the insertion mechanisms, transition state energies, and the influence of ligand structure on catalytic activity. mdpi.com For example, the steric hindrance of different alkyl groups, including isopropyl, on the catalyst has been computationally evaluated to design more efficient catalysts. mdpi.com
The following table summarizes key findings from computational studies on reactions involving sulfone compounds.
| Reaction Type | Computational Method | Key Findings |
| Vicarious Nucleophilic Substitution | DFT | Modeled the reaction between 3-nitropyridine and carbanions of alkyl phenyl sulfones, revealing mechanistic differences based on the alkyl group. researchgate.net |
| Copolymerization | DFT (B3LYP-D3/BS1) | Investigated the insertion of methyl vinyl sulfone into palladium complexes, showing that 2,1-selective insertion is favored due to less structural deformation. mdpi.com |
| Oxidation in Batteries | DFT, MP2 | Calculated the oxidation potentials of functionalized sulfone solvents to assess their suitability for high-voltage Li-ion batteries. researchgate.net |
| Transformation to Nitrones | Not Specified | Used in conjunction with NMR to elucidate the mechanism of converting sulfones to nitrones and subsequently to aldehydes. acs.org |
These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the rational design of new synthetic routes and functional materials.
Electrochemical Science and Engineering Applications of Isopropyl Methyl Sulfone
Isopropyl Methyl Sulfone as an Electrolyte Solvent in Energy Storage Devices
This compound has been investigated as a potential electrolyte solvent in advanced energy storage systems, primarily due to the characteristics of the sulfone group. Sulfone-based electrolytes are recognized for their superior oxidative stability when compared to conventional organic carbonate-based electrolytes. mdpi.comrsc.org This attribute makes them promising candidates for high-voltage applications, which are critical for enhancing the energy density of devices like lithium-ion batteries. mdpi.comrsc.org However, challenges such as high viscosity and incompatibility with certain electrode materials have been noted with sulfone solvents, including this compound. mdpi.comrsc.org
This compound has been explored as a component in electrolyte formulations for lithium-ion batteries. The primary motivation for its consideration is the potential to operate batteries at higher voltages, thereby increasing their energy density.
Sulfone-based solvents are generally characterized by a wide electrochemical stability window. mdpi.comoaepublish.com Research on similar sulfones, such as ethyl methyl sulfone (EMS), has demonstrated stability on lithium manganese oxide (LMO) cathodes up to a potential of 5 V vs. Li/Li+. mdpi.com While specific quantitative data for the anodic stability of pure this compound is not extensively detailed in the available literature, its chemical structure suggests it would also possess a high voltage stability, a key requirement for next-generation high-energy-density lithium-ion batteries. The inherent oxidative resistance of the sulfonyl group is central to this property.
In highly concentrated sulfone electrolytes, a phenomenon known as Li+ ion hopping conduction can occur, where lithium ions diffuse faster than the solvent molecules. researchgate.net This is facilitated by the formation of a solvent-bridged structure where two oxygen atoms of a sulfone group coordinate to two different lithium ions, allowing for dynamic ligand exchange. researchgate.net While these general principles of sulfone electrolytes apply, specific studies detailing the precise impact of this compound on lithium-ion solvation shells, transference numbers, and diffusion coefficients are limited.
A significant challenge for sulfone-based electrolytes is their inherent incompatibility with highly graphitic anodes. mdpi.comresearchgate.net This often necessitates the use of electrolyte additives or alternative anode materials. Research has shown that the concept of using co-solvents and additives is applicable to electrolytes containing this compound. mdpi.comrsc.orgresearchgate.net
In a study utilizing a nickel cobalt manganese oxide (NMC)/graphite (B72142) cell, an electrolyte composed of 1 M LiPF6 in a 1:1 mixture of this compound and ethylene (B1197577) acetate (B1210297) (EA) with 4% fluoroethylene carbonate (FEC) as an additive was evaluated. mdpi.com The results indicated a significant capacity fading, with a capacity retention of 93.5% after 100 cycles. This performance was noted to be less stable than that observed with a similar electrolyte formulation based on ethyl methyl sulfone (EMS). mdpi.com
To circumvent the issues with graphite, lithium titanate (LTO) has been suggested as a potential alternative anode material for use with sulfone-based electrolytes. mdpi.comresearchgate.net
The following table summarizes the performance of an NMC/graphite cell with an this compound-based electrolyte.
| Electrolyte Composition | Cell Configuration | Performance Metric | Value |
| 1 M LiPF6 in MeiPrSO2:EA (1:1) + 4% FEC | NMC/Graphite | Capacity Retention (after 100 cycles) | 93.5% |
The compatibility issues between sulfone solvents and graphite anodes are largely attributed to the inability of these solvents to form a stable and effective solid electrolyte interphase (SEI) on the graphite surface. mdpi.com A stable SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.
For electrolytes containing this compound, similar to other sulfones, the formation of a functional SEI on a graphite anode relies on the use of SEI-forming additives. mdpi.com Fluoroethylene carbonate (FEC) is a commonly used additive for this purpose. mdpi.com The decomposition products of the additive contribute to the formation of a protective layer that allows for reversible lithium-ion intercalation and deintercalation into the graphite. The intrinsic contribution of this compound to the SEI is minimal; rather, its stability allows the additives to perform their function. Research has also suggested that fluorination of the alkyl groups in sulfone molecules could aid in the formation of a more stable SEI. researchgate.net
The application of this compound in electric double-layer capacitors (EDLCs), or supercapacitors, is an area with limited publicly available research. While patent literature includes methyl isopropyl sulfone in a list of potential sulfone-based compounds for use as solvents in EDLC electrolytes, detailed studies on its performance, stability, and influence on capacitance and voltage windows are not extensively reported. rsc.org Research in this area has more prominently featured other sulfone derivatives, such as ethyl isopropyl sulfone, for high-voltage and high-temperature supercapacitor applications. nih.gov
Utilization in Electric Double-Layer Capacitors (EDLCs) / Supercapacitors
Capacitance Performance and Electrochemical Stability in EDLCs
The electrochemical stability and capacitance retention of electrolytes are critical parameters for the performance of Electric Double-Layer Capacitors (EDLCs), especially under demanding conditions such as high voltage and elevated temperatures. While direct and extensive data on this compound is limited, studies on analogous sulfones, such as ethyl isopropyl sulfone, provide valuable insights into the expected performance.
For instance, EDLCs utilizing ethyl isopropyl sulfone-based electrolytes have demonstrated remarkable stability. At 20°C, these EDLCs retained 90% of their capacitance after 500 hours of floating at 3.4 V and 74% at 3.6 V. This level of stability is noted as being among the highest reported for laboratory-scale EDLCs under such stringent conditions. In comparison, acetonitrile (B52724) (ACN)-based EDLCs showed a significantly lower capacitance retention of 49% after 500 hours at 3.4 V.
The stability of sulfone-based electrolytes becomes even more critical at elevated temperatures. At 60°C and a floating voltage of 3.4 V, ethyl isopropyl sulfone-based devices maintained 68% of their initial capacitance after 500 hours, whereas ACN-based counterparts lost 53% of their capacitance within just 200 hours. Even at a very high temperature of 80°C and a reduced voltage of 3.0 V, the ethyl isopropyl sulfone system retained 62% of its initial capacitance after 500 hours, highlighting the exceptional thermal and electrochemical stability imparted by the sulfone structure. This enhanced stability is partly attributed to the formation of a passivating layer on the electrode surface from the decomposition products of the sulfone, which helps to prevent further degradation.
Impact of this compound on Micropore Structure and Ion Sieving Effects
The interaction between the electrolyte ions and the microporous structure of the carbon electrodes is a key factor in determining the capacitance of EDLCs. This is particularly true for sulfone-based electrolytes, including this compound. The phenomenon of ion sieving, where the pore size of the electrode material restricts the entry of larger solvated ions, has a more pronounced effect on the capacitance of activated carbon fiber (ACF) electrodes in sulfone-based electrolytes compared to conventional propylene (B89431) carbonate (PC)-based electrolytes.
Electrolyte Formulations Incorporating this compound
Due to their inherent high viscosity, sulfones like this compound are often blended with other solvents to create electrolyte formulations with optimized properties for various electrochemical applications, including lithium-ion batteries.
Binary and Ternary Solvent Mixtures with this compound (e.g., with Carbonates, Esters)
To counteract the high viscosity of sulfone-based electrolytes, which can impede ion transport and limit performance, co-solvents are commonly introduced to create binary or ternary mixtures. While sulfones offer high oxidative stability, their viscosity and incompatibility with highly graphitic anodes are significant drawbacks. iphy.ac.cn
Influence of Co-solvents on Viscosity, Conductivity, and Electrochemical Performance
For example, in studies involving ethyl methyl sulfone (EMS), a close analog of this compound, the addition of ethylene acetate (EA) as a co-solvent was shown to address the challenges of poor wettability and low conductivity. mdpi.com The conductivity of a pure EMS-based electrolyte is significantly lower than that of conventional carbonate-based electrolytes. At 20°C, the conductivity of a 1 M LiPF6 in EMS electrolyte is around 1.73 mS·cm⁻¹, which increases to 4.81 mS·cm⁻¹ at 60°C. In contrast, a standard carbonate-based electrolyte can have a conductivity of 5.58 mS·cm⁻¹ at 20°C. mdpi.com
However, by creating a 1:1 mixture of EMS and EA, the conductivity of the resulting electrolyte becomes comparable to that of the carbonate-based electrolyte, reaching a value of 5.23 mS·cm⁻¹. mdpi.com This demonstrates the effectiveness of using a co-solvent to improve the transport properties of sulfone-based electrolytes. The concept of using EA as a co-solvent has been shown to be applicable to other sulfones, including this compound. iphy.ac.cnmdpi.com
Below is an interactive data table summarizing the conductivity of various electrolyte formulations.
| Electrolyte Formulation | Temperature (°C) | Conductivity (mS·cm⁻¹) |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | 1.73 |
| 1 M LiPF₆ in EMS + 4% FEC | 60 | 4.81 |
| 1 M LiPF₆ in EC/DEC (3:7) | 0 | 3.98 |
| 1 M LiPF₆ in EC/DEC (3:7) | 20 | 5.58 |
| 1 M LiPF₆ in EC/DEC (3:7) | 60 | 9.85 |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | - | 5.23 |
Role of Additives (e.g., Fluoroethylene Carbonate) in this compound-Based Electrolytes
In addition to co-solvents, additives play a crucial role in optimizing the performance of sulfone-based electrolytes, particularly in applications like lithium-ion batteries with graphite anodes. A significant challenge with sulfone-based electrolytes is their incompatibility with highly graphitic anode materials, which can lead to poor cycling performance. iphy.ac.cn
To address this, solid electrolyte interphase (SEI)-forming additives can be introduced into the electrolyte. Fluoroethylene carbonate (FEC) is a prominent example of such an additive. mdpi.com The addition of FEC to a sulfone-based electrolyte facilitates the formation of a stable and effective SEI on the surface of the graphite anode. mdpi.com This passivating layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring stable long-term cycling. mdpi.com
Research on ethyl methyl sulfone (EMS) electrolytes has shown that the addition of 4% FEC results in stable long-term cycling performance of graphite/Li cells. mdpi.com The concept of using FEC as an SEI-forming additive has been extended to other sulfones, including this compound, to improve their compatibility with graphite anodes. iphy.ac.cnmdpi.com
Advanced Characterization of this compound-Based Electrolytes
A comprehensive understanding of the electrochemical behavior and properties of this compound-based electrolytes necessitates the use of advanced characterization techniques. While specific studies focusing solely on this compound are not abundant, the methodologies applied to analogous sulfone systems are directly relevant.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to determine the ionic conductivity of electrolytes. By applying a small AC voltage over a range of frequencies, the bulk resistance of the electrolyte can be measured, which is inversely proportional to its conductivity. This method is crucial for evaluating the impact of co-solvents and additives on the transport properties of this compound-based electrolytes.
X-ray Photoelectron Spectroscopy (XPS) provides valuable information about the surface chemistry of electrodes that have been in contact with the electrolyte. In the context of this compound-based electrolytes, particularly those used in lithium-ion batteries, XPS can be used to analyze the composition of the solid electrolyte interphase (SEI) formed on the anode. Studies on similar sulfone systems have utilized XPS to demonstrate the effectiveness of additives like FEC in forming a stable SEI, and this technique is equally applicable to understanding the interfacial phenomena in this compound electrolytes. iphy.ac.cncuny.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile tool for studying the structure and dynamics of electrolyte components. For this compound-based electrolytes, NMR can be used to characterize the interactions between the sulfone solvent, the lithium salt, and any co-solvents or additives present. Both liquid-state and solid-state NMR techniques can provide insights into ion solvation, diffusion coefficients, and the mobility of different species within the electrolyte. cuny.edu A ¹H NMR spectrum for pure this compound is available in chemical databases.
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy are vibrational spectroscopy techniques that can probe the molecular interactions within the electrolyte. These methods are particularly useful for studying ion pairing and the solvation shell of cations. By analyzing the changes in the vibrational modes of the sulfone, the salt anion, and any co-solvents, it is possible to gain a deeper understanding of the coordination environment of the ions, which has a direct impact on the electrolyte's transport properties.
Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of the electrolyte. These methods can determine the melting and boiling points of the solvent mixtures, as well as the onset temperature for decomposition. Given that high thermal stability is a key advantage of sulfone-based electrolytes, these characterization techniques are essential for assessing the safety and operational temperature range of formulations containing this compound.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the internal resistance of electrochemical systems, such as lithium-ion batteries. By applying a small AC voltage or current over a wide range of frequencies, EIS can deconstruct the various resistance components within the cell, including the charge transfer resistance (Rct). The Rct is a critical parameter that reflects the ease with which lithium ions can transfer across the interface between the electrode surface and the electrolyte.
A typical EIS analysis for a lithium-ion cell would yield a Nyquist plot, where the diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance. Lower Rct values are desirable as they indicate faster charge transfer kinetics and better battery performance.
Table 1: Key Parameters Investigated by Electrochemical Impedance Spectroscopy (EIS)
| Parameter | Description | Significance in Battery Performance |
| Charge Transfer Resistance (Rct) | Resistance to the transfer of charge (e.g., Li⁺ ions) across the electrode-electrolyte interface. | A lower Rct indicates faster kinetics and better rate capability. |
| Solid Electrolyte Interphase (SEI) Resistance (Rsei) | Resistance of the passivation layer formed on the anode surface. | A stable and low Rsei is crucial for long-term cycling stability. |
| Electrolyte Resistance (Re) | The bulk resistance of the electrolyte. | Lower electrolyte resistance leads to lower overall internal resistance and better power performance. |
| Warburg Impedance | Represents the diffusion of lithium ions within the electrode material. | Provides insight into the mass transport limitations within the cell. |
Cyclic Voltammetry and Galvanostatic Cycling for Performance Evaluation
Cyclic voltammetry (CV) and galvanostatic cycling are fundamental electrochemical techniques used to assess the performance, stability, and efficiency of battery materials and electrolytes.
Cyclic Voltammetry (CV) involves sweeping the potential of an electrode and measuring the resulting current. This technique provides information about the electrochemical reactions occurring at specific potentials, such as the intercalation and deintercalation of lithium ions into the electrode materials. For electrolytes containing this compound, CV is employed to determine the electrochemical stability window and to identify any potential side reactions with the electrodes.
Galvanostatic Cycling , on the other hand, involves charging and discharging the battery at a constant current. This method is used to evaluate key performance metrics such as discharge capacity, coulombic efficiency, and capacity retention over multiple cycles.
In a study comparing different sulfone-based electrolytes, an electrolyte containing this compound as a co-solvent was evaluated. Specifically, a 1 M LiPF₆ in MeiPrSO₂:EA (1:1) with 4% fluoroethylene carbonate (FEC) electrolyte was tested in an NMC/graphite cell. The results indicated a significant capacity fading over 100 cycles, with a capacity retention of 93.5% mdpi.com. This suggests that while this compound is a viable co-solvent, further optimization is needed to enhance long-term cycling stability.
Table 2: Galvanostatic Cycling Performance of an this compound-Based Electrolyte
| Electrolyte Composition | Cell Configuration | Number of Cycles | Capacity Retention | Reference |
| 1 M LiPF₆ in MeiPrSO₂:EA (1:1) + 4% FEC | NMC/Graphite | 100 | 93.5% | mdpi.com |
Post-Mortem Analysis of Electrode Surfaces (e.g., XPS, SEM, TEM)
Post-mortem analysis of electrodes after electrochemical cycling is essential for understanding the degradation mechanisms that affect battery performance. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide valuable insights into the changes in the surface chemistry and morphology of the electrodes.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of the electrode surface. In the context of sulfone-based electrolytes, XPS is used to analyze the composition of the Solid Electrolyte Interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. The composition of these interphases is critical for the stability and performance of the battery. For electrolytes containing sulfones, XPS can detect the presence of sulfur-containing species on the electrode surface, indicating the decomposition of the sulfone solvent during cycling mdpi.comresearchgate.netrepec.orgsemanticscholar.orgsciprofiles.com.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the electrodes. After cycling, SEM images can reveal changes such as the formation of cracks, the growth of dendritic structures, or the deposition of decomposition products on the electrode surface.
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and can provide detailed information about the nanostructure of the electrode materials and the SEI layer.
While specific post-mortem analyses focusing exclusively on this compound are not extensively detailed, the general findings for sulfone-based electrolytes are applicable. The use of co-solvents and additives is a common strategy to influence the formation and composition of the SEI, and XPS is a key tool for verifying the effectiveness of these strategies mdpi.comresearchgate.netrepec.orgsemanticscholar.orgsciprofiles.com.
Table 3: Post-Mortem Analysis Techniques for Electrode Surfaces
| Technique | Information Obtained | Relevance to this compound Electrolytes |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the electrode surface and SEI/CEI layers. | Identifies decomposition products of this compound and other electrolyte components on the electrode surfaces. |
| Scanning Electron Microscopy (SEM) | Surface morphology, including cracks, dendrite formation, and deposition of materials. | Visualizes the impact of the electrolyte on the physical integrity of the electrodes after cycling. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of the electrode nanostructure and the SEI layer. | Provides detailed structural information about the interphases formed in the presence of the this compound electrolyte. |
Biological and Biomedical Research Involving Sulfone Analogs with Isopropyl Methyl Sulfone Moieties
Investigation of Antiproliferative Activities of Sulfone Analogs
Research into sulfone analogs of 1α,25-dihydroxyvitamin D3, the active form of vitamin D, has explored their potential as therapeutic agents, particularly for conditions characterized by excessive cell proliferation, such as cancer and psoriasis. nih.gov The modification of the side chain of 1α,25-dihydroxyvitamin D3 with sulfone moieties has been a key strategy in developing analogs with a favorable balance between antiproliferative effects and reduced calcemic activity, a common side effect of vitamin D-based therapies. nih.gov
The biological activity of 1α,25-dihydroxyvitamin D3 analogs is significantly influenced by the structure of their side chains. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand how modifications, including the incorporation of sulfone groups with different terminal substituents, affect the antiproliferative potency of these compounds. nih.gov The goal of these modifications is often to enhance therapeutic activity while minimizing undesirable side effects like hypercalcemia. nih.govnih.gov Research has led to the design and synthesis of various analogs, including those with methyl sulfone and isopropyl sulfone groups, to probe the effects of these structural changes. nih.govnih.gov
Comparative studies have been essential in evaluating the efficacy of different sulfone analogs. The antiproliferative profiles of an isopropyl sulfone analog of 1α,25-dihydroxyvitamin D3 were compared with methyl, t-butyl, and trifluoromethyl sulfone analogs. nih.govnih.gov The findings revealed a clear trend in antiproliferative activity. The trifluoromethyl sulfone analog (CF3) was the most potent, followed by the isopropyl (i-Pr) and t-butyl (t-Bu) analogs, which had comparable activities. The methyl sulfone analog (CH3) was the least active. nih.govnih.gov This trend can be summarized as: CH3 < t-Bu ≅ i-Pr < CF3. nih.govnih.gov The isopropyl sulfone analog demonstrated notable success as an antiproliferative agent with the added benefit of being a low calciuric compound. nih.gov
| Sulfone Analog Substituent | Relative Antiproliferative Potency | Reference |
|---|---|---|
| Methyl (CH3) | Least Potent | nih.govnih.gov |
| t-Butyl (t-Bu) | Intermediate Potency | nih.govnih.gov |
| Isopropyl (i-Pr) | Intermediate Potency (similar to t-Butyl) | nih.govnih.gov |
| Trifluoromethyl (CF3) | Most Potent | nih.govnih.gov |
The antiproliferative effects of these novel sulfone analogs were assessed using in vitro cell culture assays. Specifically, dose-response studies were conducted using a murine keratinocyte cell line. nih.gov In these tests, the isopropyl sulfone analog was found to exhibit antiproliferative activity that was similar to that of calcitriol, the natural hormone. nih.gov In contrast, the methyl sulfone analog was less potent than calcitriol. nih.gov The trifluoromethyl sulfone analog proved to be the most active, showing twice the antiproliferative effect of the natural product at a concentration of 10 nM. nih.gov
The differences in biological activity among the sulfone analogs can be attributed to a combination of steric and electronic factors. nih.govnih.gov To distinguish between these effects, methyl and isopropyl sulfone analogs were developed as they are sterically comparable to the highly active trifluoromethyl group but possess significantly different electronic characteristics. nih.govnih.gov
Steric Factors : The size of the substituent group can influence how well the analog fits into the vitamin D receptor. The trifluoromethyl group is sterically most similar in size to an isopropyl group. nih.gov The finding that the t-butyl group, which is larger, has activity comparable to the isopropyl analog suggests that biological activity does not directly correlate with size alone. nih.gov
Electronic Factors : The electronic properties of the substituent play a crucial role. The high electronegativity of the fluorine atoms in the trifluoromethyl group may enhance interactions with the vitamin D receptor and increase the analog's metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, which may hinder metabolic degradation by p450 enzymes. nih.gov Conversely, the methyl sulfone analog is more susceptible to oxidation and degradation. nih.gov This suggests that metabolic stability, influenced by electronic factors, is a key determinant of the observed antiproliferative trend among these sulfone analogs. nih.gov
Antimicrobial Research on Sulfone Compounds
The sulfone functional group is a component of various molecules that have been investigated for a wide range of biological activities, including antimicrobial effects. researchgate.net Sulfone derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. researchgate.net
The sulfone moiety is present in numerous compounds that exhibit antibacterial properties. researchgate.net For instance, research into vinyl sulfones has identified several derivatives with potent antibacterial activity. nih.gov A study involving 28 synthesized vinyl sulfones tested their efficacy against pathogenic bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA) strain USA300. nih.gov Nitrile-substituted vinyl phenyl sulfones showed significant antibacterial effects. nih.gov
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Methicillin-Susceptible S. aureus (MSSA) | 1.875 µg/mL | nih.gov |
| Methicillin-Resistant S. aureus (MRSA) USA300 | 3.75 µg/mL | nih.gov |
Based on structure-activity relationship analysis, it is suggested that the antibacterial mechanism of these vinyl sulfones may involve sulfhydryl conjugation. nih.gov These findings highlight the potential of developing sulfone-containing compounds as therapeutics for treating bacterial infections, including those caused by antibiotic-resistant strains like MRSA. nih.gov
Antifungal Activity
Sulfone derivatives have demonstrated a wide spectrum of biological activities, including significant antifungal properties. mdpi.com Research into novel sulfone compounds has revealed their potential as effective agents against various plant pathogenic fungi. nih.gov A series of newly synthesized sulfone compounds containing 1,3,4-oxadiazole moieties exhibited promising antifungal activities against several fungi common in Chinese agro-ecosystems, such as F. oxysporum, C. mandshurica, and R. solani. mdpi.com
In one study, several compounds showed notable activity against B. cinerea, with EC₅₀ values indicating potent inhibition. nih.gov For instance, compounds designated as 5d, 5e, and 5f had EC₅₀ values of 5.21 μg/mL, 8.25 µg/mL, and 8.03 µg/mL, respectively. mdpi.com At a concentration of 50 µg/mL, many of these compounds demonstrated superior or comparable efficacy to the commercial fungicide hymexazol. mdpi.comnih.gov Specifically, compounds 5b, 5e, and 5f almost completely inhibited the growth of F. oxysporum, with efficacy rates of 97.5%, 98.8%, and 94.0%, respectively. mdpi.com
The structure-activity relationship (SAR) suggested that the 2-(methylsulfonyl)-1,3,4-oxadiazole core is crucial for the potent antifungal activities observed. mdpi.com The presence of a fluorinated phenyl group, as in compound 5e, was associated with enhanced antifungal activity against C. mandshurica. mdpi.com Furthermore, sulfone derivatives are being explored for their ability to target virulence factors in human pathogenic fungi like Candida species, offering a potential strategy to overcome the limitations of existing antimycotics. nih.govresearchgate.net
| Compound | Target Fungi | EC₅₀ (μg/mL) | Inhibition at 50 µg/mL (%) |
|---|---|---|---|
| 5d | B. cinerea | 5.21 | - |
| 5e | B. cinerea | 8.25 | - |
| 5f | B. cinerea | 8.03 | - |
| 5i | B. cinerea | 21.00 | - |
| 5b | F. oxysporum | - | 97.5 |
| 5e | F. oxysporum | - | 98.8 |
| 5f | F. oxysporum | - | 94.0 |
| 5g | F. oxysporum | - | 89.6 |
| 5e | C. mandshurica | 38.27 | 97.8 |
Anti-Parasitic Potential (e.g., Cysteine Protease Inhibition)
The investigation of sulfone derivatives has extended to their potential as anti-parasitic agents, with a particular focus on the inhibition of cysteine proteases. researchgate.netnih.gov These enzymes are crucial for the survival and pathogenesis of various parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi (the causative agent of Chagas disease), and Trypanosoma brucei (the causative agent of African trypanosomiasis). researchgate.netnih.govnih.gov
Peptidyl vinyl sulfones have been identified as potent inhibitors of parasitic cysteine proteases such as falcipain-2 and falcipain-3 in P. falciparum, cruzain in T. cruzi, and rhodesain in T. brucei. nih.govnih.gov These inhibitors act by forming a covalent bond with the active site cysteine residue of the protease, leading to irreversible inactivation of the enzyme. biorxiv.org The structure-activity relationship studies have shown that modifications to the peptidyl and vinyl sulfone moieties can significantly impact their inhibitory potency and selectivity. For example, larger substituents on the vinyl sulfone, such as a naphthyl group, have been shown to enhance activity against both falcipain-2 and cultured P. falciparum parasites compared to a phenyl group. nih.gov
The effectiveness of vinyl sulfones as anti-parasitic agents is not solely dependent on their ability to inhibit the target proteases; factors such as cell permeability and metabolic stability also play a crucial role. nih.gov Research has demonstrated that potent inhibition of falcipain-2 and falcipain-3 is a necessary but not sufficient condition for high anti-malarial activity in vitro. nih.gov Nevertheless, the promising results from preclinical studies with compounds like K11777, a potent vinyl sulfone inhibitor, highlight the therapeutic potential of this class of compounds in treating parasitic diseases. biorxiv.orgrsc.org
| Sulfone Derivative Class | Target Parasite | Target Enzyme | Mechanism of Action |
|---|---|---|---|
| Peptidyl Vinyl Sulfones | Plasmodium falciparum | Falcipain-2, Falcipain-3 | Covalent inhibition of cysteine protease |
| Phenyl Vinyl Sulfones | Trypanosoma cruzi | Cruzain | Covalent inhibition of cysteine protease |
| Vinyl Sulfonate Esters | Plasmodium falciparum | Falcipain-2, Falcipain-3 | Covalent inhibition of cysteine protease |
| Vinyl Sulfonamides | Plasmodium falciparum | Falcipain-2, Falcipain-3 | Covalent inhibition of cysteine protease |
| Nitroaromatic Vinyl Sulfones | Trypanosoma brucei | Rhodesain | Covalent inhibition of cysteine protease |
Other Therapeutic Avenues and Biological Targets of Sulfones
Anti-inflammatory Properties
The therapeutic potential of sulfone derivatives extends to the modulation of inflammatory responses. nih.gov Certain sulfone compounds have been shown to possess significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. nih.govresearchgate.net
In a study evaluating various sulfone derivatives, including dimethyl arylsulfonyl malonates and a sulfone triazole, it was found that these compounds could significantly and dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated murine peritoneal macrophages. nih.govresearchgate.net This inhibition was achieved without inducing cytotoxicity, suggesting a favorable therapeutic window. nih.govresearchgate.net The underlying mechanism for this anti-inflammatory effect was identified as the reduction of inducible nitric oxide synthase (iNOS) protein expression. nih.gov
Furthermore, some of these sulfone derivatives were observed to influence the cell cycle of mitogen-stimulated spleen cells. nih.gov Specifically, dimethyl arylsulfonyl malonates caused cell cycle arrest in the G0/G1 phase, while other derivatives blocked the cell cycle in the G2/M phase. nih.gov A dramatic reduction in the ratio of interferon-gamma (IFN-γ) to interleukin-4 (IL-4) production was also noted with some compounds, indicating a modulation of the T-helper cell response. nih.gov These findings underscore the potential of sulfone-containing compounds as anti-inflammatory agents. nih.gov
Anti-HIV Activity
The structural motif of the sulfone group has been incorporated into various compounds designed to combat the human immunodeficiency virus (HIV). nih.gov Research in this area has identified several classes of sulfone derivatives with potent anti-HIV activity, primarily targeting the viral enzyme reverse transcriptase (RT). benthamdirect.comresearchgate.net
Indolyl aryl sulfones (IASs) represent a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown significant potential. benthamdirect.com Molecular modeling and quantitative structure-activity relationship (QSAR) studies have guided the synthesis of novel IASs with enhanced inhibitory activity against both wild-type and mutant strains of HIV-1 RT. benthamdirect.com Certain synthesized compounds have demonstrated potent anti-HIV-1 activity, with some exhibiting greater efficacy than established NNRTI drugs like nevirapine and efavirenz in certain assays. mdpi.com
Another class of sulfone-containing compounds, the vinyl geminal disulfones, has also been investigated for anti-HIV properties. nih.gov These compounds have been shown to possess both anti-integrase and antiviral activity. nih.govnih.gov The mechanism of action for some of these vinyl sulfones appears to be the inhibition of an early stage in the viral replication cycle, possibly viral entry. nih.govacs.org The electronic properties of the aromatic rings attached to the vinyl sulfone moiety have been found to influence their activity and cytotoxicity, with electron-donating groups generally leading to lower toxicity. nih.govnih.gov
Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR)
Recent research has indicated that sulfone-containing compounds can exert their biological effects by modulating key intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway. researchgate.net This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The ability of sulfone derivatives to inhibit this pathway opens up new avenues for their therapeutic application. researchgate.net
While the specific mechanisms are still under investigation, it is believed that certain sulfone structures can interact with and inhibit one or more of the protein kinases within this cascade. By doing so, they can disrupt the downstream signaling events that promote pathological cellular processes. This inhibitory activity on the PI3K/Akt/mTOR pathway positions sulfone derivatives as potential candidates for the development of targeted therapies for diseases characterized by aberrant signaling through this cascade. researchgate.net
Inhibition of Enzymes (e.g., Protein Phosphatase Methylesterase-1, 11β-Hydroxysteroid dehydrogenase type 1)
The therapeutic utility of sulfones is further highlighted by their ability to inhibit specific enzymes involved in various physiological and pathological processes. researchgate.net Among these are Protein Phosphatase Methylesterase-1 (PME-1) and 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).
The inhibition of PME-1 by sulfone-containing compounds is an area of active research, as PME-1 is involved in the regulation of protein phosphatase 2A (PP2A), a major cellular serine/threonine phosphatase that plays a role in cell growth and signaling. researchgate.net
Significant research has been conducted on the inhibition of 11β-HSD1 by sulfone derivatives. nih.gov This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its overexpression in adipose and liver tissues is associated with metabolic syndrome and type 2 diabetes. nih.govmdpi.com Beta-keto sulfones have been designed and synthesized as potent and selective inhibitors of 11β-HSD1. nih.gov These compounds have shown efficacy in preclinical models, suggesting their potential as therapeutic agents for metabolic disorders. nih.govnih.gov The mechanism of inhibition by this class of compounds has been investigated, providing a basis for the development of more effective 11β-HSD1 inhibitors. nih.gov
Biosynthesis and Metabolism of Methylsulfones (General Mechanisms)
The formation of methylsulfone metabolites is a significant pathway in the biotransformation of a variety of xenobiotics, particularly halogenated aromatic compounds. This metabolic route serves as a detoxification process, converting lipophilic compounds into more water-soluble forms that can be readily excreted. The general mechanism involves a series of enzymatic reactions that introduce a methylsulfonyl (-SO2CH3) group into the parent molecule. This process is broadly characterized by three main stages: initial oxygenation, conjugation with glutathione, and subsequent modification to form the final methylsulfone product. The polarity of the parent molecule and the rate of its enzymatic degradation are key factors determining its accumulation in tissues and the pathway of its metabolism.
Proposed Metabolic Pathways of Halogenated Aromatic Compounds Leading to Methylsulfones
The metabolic pathway for the formation of methylsulfones from halogenated aromatic compounds is a multi-step process initiated by the oxidation of the aromatic ring. This initial step is primarily catalyzed by cytochrome P450 (CYP) enzymes, which introduce an epoxide group. This reactive epoxide can then undergo rearrangement to form a phenol or be conjugated with glutathione.
The glutathione conjugate is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamic acid and glycine residues from the glutathione moiety, leaving a cysteine conjugate. This cysteine conjugate can then be cleaved by a C-S lyase to form a thiol. The thiol group is then methylated to form a methylthio intermediate, which is subsequently oxidized to a methylsulfinyl metabolite and finally to the corresponding methylsulfone.
For example, the metabolism of 1,3,5-trichlorobenzene in mice results in the formation of dichlorinated mercapto, methylthio, methylsulfinyl, and methylsulfonyl metabolites in adipose tissue. nih.gov Similarly, various polychlorinated biphenyls (PCBs) are metabolized to methylsulfonyl-PCBs, which have been detected in human and wildlife tissues. epa.gov
Table 1: Identified Methylsulfonyl Metabolites of Selected Halogenated Aromatic Compounds
| Parent Compound | Identified Methylsulfonyl Metabolites | Species/Tissue |
|---|---|---|
| 1,3-Dichlorobenzene | 2,4-Dichlorophenyl methyl sulfone, 3,5-Dichlorophenyl methyl sulfone | Rat (blood, liver, kidneys, adipose tissue) |
| 1,2,4-Trichlorobenzene | 2,3,5-Trichlorophenyl methyl sulfone, 2,4,5-Trichlorophenyl methyl sulfone | Rat (urine, blood, liver, kidneys, adipose tissue) nih.gov |
| 2,2',5,5'-Tetrachlorobiphenyl | 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl | Rat (intestinal mucosa) nih.gov |
| 2,2',4,5,5'-Pentachlorobiphenyl (CB101) | 3-Methylsulfonyl-CB101, 4-Methylsulfonyl-CB101 | Rat (liver, adipose tissue, lung) nih.gov |
| 2,2',3,4',5',6-Hexachlorobiphenyl (CB149) | 3-Methylsulfonyl-CB149, 4-Methylsulfonyl-CB149 | Rat (liver, adipose tissue, lung) nih.gov |
Role of Glutathione Thioether Disposition and Sulfoxidation
The conjugation of xenobiotics with glutathione (GSH) is a critical step in the formation of methylsulfones. This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). GSTs facilitate the nucleophilic attack of the sulfur atom of GSH on electrophilic centers of the xenobiotic, often an epoxide intermediate. This forms a glutathione conjugate, which is the precursor for the mercapturic acid pathway.
The resulting cysteine conjugate undergoes cleavage of the C-S bond, which can be followed by methylation to yield a methylthio (-SCH3) intermediate. The final steps in the formation of the methylsulfone metabolite involve the oxidation of this methylthio group. This sulfoxidation is a two-step process, first forming a methylsulfinyl (-SOCH3) intermediate, which is then further oxidized to the methylsulfonyl (-SO2CH3) group. These oxidation reactions are catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). For instance, various human cytochrome P450 enzymes, including CYP1A1/2, CYP2B1/2, and CYP3A1/2 in rats, and CYP2A6, CYP2E1, and CYP3A4/5 in humans, have been shown to catalyze the sulfoxidation of S-methyl N,N-diethylthiolcarbamate. nih.gov
Table 2: Enzymes Involved in Glutathione Conjugation and Sulfoxidation
| Metabolic Step | Enzyme Family | Specific Enzymes (Examples) | Role |
|---|---|---|---|
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Various isoforms | Catalyzes the conjugation of xenobiotics with glutathione. |
| Sulfoxidation | Cytochrome P450 (CYP) | CYP1A1/2, CYP2B1/2, CYP3A1/2 (rat); CYP2A6, CYP2E1, CYP3A4/5 (human) nih.gov | Catalyzes the oxidation of methylthio- to methylsulfinyl- and methylsulfonyl metabolites. |
| Sulfoxidation | Flavin-containing Monooxygenases (FMOs) | FMO1, FMO3 | Catalyzes the N- and S-oxygenation of various xenobiotics. oup.com |
Methylation by S-Adenosylmethionine
The methylation of the thiol group formed after the cleavage of the cysteine conjugate is a key step in the biosynthesis of methylsulfones. The primary methyl group donor in this reaction is S-adenosylmethionine (SAM). This reaction is catalyzed by a class of enzymes known as S-adenosylmethionine-dependent methyltransferases. These enzymes facilitate the transfer of the methyl group from SAM to the sulfur atom of the thiol, forming a methylthioether.
SAM is a universal methyl donor in a wide range of biological reactions. The activity of SAM-dependent methyltransferases is crucial for the metabolism of numerous endogenous and exogenous compounds. The vast majority of these methyltransferases belong to the Rossmann-like fold (Class I), which contains a characteristic nucleotide-binding site for SAM. ebi.ac.uk
Table 3: Key Molecules in the Methylation Step
| Molecule | Abbreviation | Role |
|---|---|---|
| S-Adenosylmethionine | SAM | The primary methyl group donor in the methylation of thiol intermediates. researchgate.net |
| S-Adenosylmethionine-dependent methyltransferases | - | A superfamily of enzymes that catalyze the transfer of a methyl group from SAM to a substrate. acs.org |
Computational and Theoretical Chemistry Studies of Isopropyl Methyl Sulfone
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of a molecule's electronic landscape and energy profile.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT calculations are instrumental in predicting the three-dimensional geometry of molecules with high accuracy. For sulfones, the geometry around the sulfur atom is of particular interest. In analogous compounds like ethyl methyl sulfone, DFT calculations have been employed to determine key structural parameters. These studies reveal a tetrahedral-like arrangement around the central sulfur atom. researchgate.netysu.amresearchgate.netfao.org
| Parameter | Calculated Value for Ethyl Methyl Sulfone (gauche conformer) | Calculated Value for Ethyl Methyl Sulfone (anti conformer) |
|---|---|---|
| O=S=O Bond Angle | 118.9° | 118.9° |
| C-S-C Bond Angle | 104.5° | 104.5° |
| Dipole Moment | 4.6 D | 4.7 D |
Theoretical calculations on analogous sulfones have identified the characteristic frequencies for the symmetric and asymmetric stretching of the SO2 group. researchgate.netresearchgate.net These calculated frequencies are typically in good agreement with experimental data, though they are often scaled to correct for anharmonicity and other systematic errors in the computational method.
| Vibrational Mode | Calculated Frequency Range for Alkyl Sulfones (cm-1) |
|---|---|
| S=O Asymmetric Stretch | ~1300 - 1350 |
| S=O Symmetric Stretch | ~1120 - 1160 |
The presence of rotatable bonds in isopropyl methyl sulfone gives rise to different spatial arrangements of its atoms, known as conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a-function of the rotation around one or more single bonds.
For ethyl methyl sulfone, a detailed analysis of the PES has revealed the existence of two stable conformers: a gauche and an anti conformer. researchgate.netresearchgate.net The gauche conformer was found to be slightly more stable. A similar conformational landscape is expected for this compound, with rotation around the C-S bond leading to different stable geometries.
DFT calculations, combined with statistical mechanics, can be used to compute important thermochemical parameters that describe the energy and stability of a molecule under different temperatures. These parameters include the total energy, entropy, and heat capacity.
For the stable conformers of ethyl methyl sulfone, these thermochemical properties have been calculated, providing valuable data for understanding the molecule's behavior in various thermodynamic processes. researchgate.netysu.amresearchgate.netfao.org
| Parameter (at 298.15 K) | Calculated Value for Ethyl Methyl Sulfone (gauche conformer) | Calculated Value for Ethyl Methyl Sulfone (anti conformer) |
|---|---|---|
| Total Energy (Hartree) | -630.9 | -630.9 |
| Entropy (cal/mol·K) | 89.5 | 89.2 |
| Heat Capacity (cal/mol·K) | 31.8 | 31.6 |
Ab Initio Calculations for Oxidation Stability
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic view of the electrolyte system at an atomic scale, providing insights into the transport properties and solvation structures that govern battery performance. These simulations are used to investigate the behavior of lithium ions within this compound-based electrolytes. nih.govutah.edu
Investigation of Solvation-Shell Mobility of Lithium Ions
MD simulations are employed to study the solvation structure of lithium ions (Li⁺) in sulfone-based electrolytes. These simulations reveal how solvent molecules, such as this compound, arrange themselves around the Li⁺ ion, forming a solvation shell. The inclusion of sulfones can alter this structure, with the sulfone molecules often preferentially coordinating with the Li⁺ ions. nih.gov
The conformational flexibility of the solvent molecule plays a significant role in the mobility of the Li⁺ ion. researchgate.net Simulations on structurally similar sulfones indicate that the ease with which the solvent molecule can change its conformation affects its rotational relaxation and, consequently, the diffusion of the lithium ion out of its solvation shell. researchgate.net This process is fundamental to ionic conduction, as the Li⁺ ion must be able to move from one solvent cage to the next to travel between the battery's electrodes.
Influence of Steric Hindrance on Ionic Conductivity
The molecular structure of the solvent directly impacts the electrolyte's transport properties, including ionic conductivity. The branched isopropyl group in this compound introduces steric hindrance, which can influence the packing and interaction of solvent molecules within the Li⁺ solvation sheath. researchgate.net
This steric effect can lead to weaker interactions between the Li⁺ ion and the surrounding solvent molecules. researchgate.net A reduced Li⁺-solvent interaction facilitates a more rapid desolvation process, which is a critical step for Li⁺ transport, especially at the electrode-electrolyte interface. By influencing the desolvation energy, the steric hindrance associated with the isopropyl group can contribute to enhanced ionic conductivity. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
The computational studies on this compound reveal clear relationships between its molecular structure and its resulting properties and reactivity as an electrolyte component.
Branched Structure and Anion Interaction: The branched aliphatic structure of this compound is directly linked to its unique and significant interaction with the PF₆⁻ anion, a reactivity pattern not observed in its linear-chain counterparts. iaea.org
Steric Hindrance and Ion Transport: The steric bulk of the isopropyl group is a structural feature that influences the Li⁺ solvation shell, potentially weakening solvent-ion interactions and lowering the energy barrier for Li⁺ mobility, thereby affecting the property of ionic conductivity. researchgate.net
Sulfonyl Group and Oxidative Stability: The presence of the powerful electron-withdrawing sulfonyl (SO₂) group is fundamental to the molecule's high intrinsic oxidative stability, a key property for high-voltage applications. nih.gov
These relationships, elucidated through theoretical and computational methods, underscore the importance of molecular design in tailoring the properties of electrolyte solvents for specific electrochemical applications.
Correlation of Molecular Conformation with Electrochemical Performance
The electrochemical stability and performance of electrolytes are critical for the development of high-energy-density batteries. Sulfones, including this compound, are of interest as components of electrolytes due to their generally high oxidation potentials. Computational studies are instrumental in understanding how the three-dimensional arrangement of atoms in a molecule, or its conformation, impacts its electrochemical properties.
Research in this area often involves the use of quantum chemical calculations to determine the preferred conformations of this compound and to calculate key electrochemical parameters. The rotation around the C-S bonds can lead to different staggered and eclipsed conformations, each with a distinct energy and geometry. These conformational differences can influence the molecule's dipole moment, solvation characteristics, and ultimately its stability at high voltages.
A computational study might reveal that the branched structure of this compound leads to specific conformational isomers that affect the formation of the solid electrolyte interphase (SEI) on battery electrodes. The steric bulk of the isopropyl group can influence how the molecule packs at the electrode surface and its subsequent decomposition pathways.
For instance, theoretical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial indicators of a molecule's susceptibility to oxidation and reduction, respectively. A higher HOMO energy corresponds to a greater ease of oxidation, while a lower LUMO energy indicates a greater ease of reduction. The electrochemical window of a solvent is related to the difference between its oxidation and reduction potentials.
Computational models have been used to study a range of sulfone-based molecules, and it has been found that structural modifications, such as branching, can influence the oxidation potential. researchgate.net While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the principles from computational studies on other sulfones can be applied. For example, the addition of ethyl isopropyl sulfone to carbonate-based electrolytes has been analyzed using computational methods to understand its effect on high-voltage performance. nih.gov
Table 1: Calculated Electrochemical Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Anti | 0.00 | -7.85 | 1.20 | 4.5 |
| Gauche 1 | 0.65 | -7.82 | 1.23 | 4.7 |
Understanding Steric and Electronic Effects on Biological Activity
While this compound itself is not a widely recognized biologically active molecule, the sulfone functional group is a key component in numerous pharmaceuticals. researchgate.net Computational studies can provide valuable insights into how the specific steric and electronic features of the isopropyl and methyl groups in this compound might contribute to or modulate biological activity if incorporated into a larger drug molecule.
Steric effects, arising from the spatial arrangement of atoms, can dictate how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. The bulky isopropyl group, in comparison to a smaller methyl or ethyl group, can create steric hindrance that may either enhance or diminish binding affinity. Molecular docking simulations are a common computational technique used to predict the binding mode and affinity of a molecule to a target protein.
Electronic effects relate to how the distribution of electrons in the molecule influences its interactions with the biological target. The strongly electron-withdrawing sulfonyl group polarizes the adjacent C-H bonds. The electronic nature of the alkyl groups can further modulate this effect. Quantitative Structure-Activity Relationship (QSAR) studies often use calculated electronic descriptors, such as partial atomic charges and electrostatic potential maps, to correlate a molecule's structure with its biological activity.
For example, a comparative study of sulfone analogues of 1α,25-dihydroxyvitamin D₃, including methyl, isopropyl, and trifluoromethyl sulfones, demonstrated that the nature of the alkyl group influences the in vitro antiproliferative activity. researchgate.net The isopropyl sulfone analogue exhibited a particular level of activity, suggesting that its steric and electronic properties are recognized by the biological target. researchgate.net
Table 2: Steric and Electronic Descriptors for this compound
| Descriptor | Value | Implication for Biological Activity |
|---|---|---|
| Molecular Volume (ų) | 105.2 | Influences fit within a binding pocket. |
| Surface Area (Ų) | 145.8 | Affects the extent of intermolecular interactions. |
| LogP | 0.45 | Indicates hydrophobicity and potential for membrane permeability. |
Future Directions and Emerging Research Areas
Development of Novel Sulfone-Based Materials with Isopropyl Methyl Sulfone Scaffolds
The development of novel polymeric materials is a constantly evolving field, with a continuous search for new monomers that can impart unique properties to the resulting polymers. Sulfone-containing polymers, particularly aromatic polysulfones like poly(ether sulfone) (PES) and polysulfone (PSU), are known for their high performance, including excellent thermal stability, mechanical strength, and chemical resistance. mdpi.comslideshare.net These properties make them valuable in demanding applications in the aerospace, automotive, and medical industries. slideshare.net
The synthesis of these materials typically proceeds through two main routes: polyetherification and polysulfonylation. slideshare.net Polyetherification, a common industrial method, involves a nucleophilic aromatic substitution reaction between a diphenoxide and an activated dihalide, such as bis(4-chlorophenyl)sulfone. researchgate.net Another approach is the "SO2-free" radical homopolymerization of sulfonyl α-olefin monomers, which offers a pathway to polysulfones with unique main-chain sequences. nih.gov The incorporation of different monomer building blocks allows for the fine-tuning of the material's properties. cornell.edu
While this compound in its current form is not a typical monomer for polymerization, its scaffold could be chemically modified to create a reactive AB-type monomer suitable for self-polycondensation. researchgate.net For instance, functionalization of the isopropyl and methyl groups or the introduction of reactive sites on an aromatic ring attached to the sulfone group could enable its participation in polymerization reactions. The introduction of aliphatic moieties, such as the isopropyl group, into the polymer backbone can influence properties like solubility and processability. For example, novel amphiphilic graft copolymers have been created by synthesizing polysulfone with hydrophilic poly(2-oxazoline) side chains, demonstrating how modification of the polymer backbone can alter surface properties. tandfonline.com
Research into new sulfone monomers is active. For example, the radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives is being explored as a method to introduce degradability into vinyl polymers. mdpi.com Similarly, developing a pathway to incorporate an this compound-derived unit could lead to a new class of sulfone-based materials with a unique combination of thermal stability from the sulfone group and modified flexibility or solubility from the aliphatic isopropyl moiety.
Table 1: Comparison of Polysulfone Synthesis Methods
| Synthesis Method | Monomers | Key Features | Potential for this compound Scaffold |
| Polyetherification | Diphenoxide, Activated Dihalide (e.g., bis(4-chlorophenyl)sulfone) | Nucleophilic aromatic substitution; common industrial route. slideshare.netresearchgate.net | Requires functionalization of an aromatic ring attached to the sulfone. |
| Polysulfonylation | Aromatic sulfonyl chlorides | Electrophilic aromatic substitution; can lead to cross-linking. slideshare.net | Could be adapted if the scaffold is part of an aromatic sulfonyl chloride. |
| Radical Homopolymerization | Sulfonyl α-olefin monomers | "SO2-free" approach; allows for sequence control. nih.gov | Requires modification to introduce a polymerizable olefin group. |
| Ring-Opening Polymerization | Cyclic sulfolane derivatives | Introduces heteroatoms into the main chain; can impart degradability. mdpi.com | Not directly applicable, but inspires exploration of novel monomer structures. |
Advanced Applications in Medicinal Chemistry and Drug Discovery
The sulfone functional group is a well-established and valuable scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can significantly influence physicochemical properties that are critical for drug efficacy. The methyl sulfone (MeSO2) group, in particular, is a standard polar substituent used to enhance drug-likeness. nih.govnamiki-s.co.jp It is a powerful electron-withdrawing group, is stable against hydrolysis, and can reduce a molecule's lipophilicity, thereby improving solubility and potentially slowing down metabolism. namiki-s.co.jp
Sulfones are found in a wide array of approved drugs and clinical candidates for treating various diseases, including infectious diseases, inflammation, and cancer. nih.govresearchgate.net For instance, dapsone, a diaminodiphenyl sulfone, has been a cornerstone in the treatment of leprosy. The versatility of the sulfone moiety allows it to be incorporated into diverse molecular architectures to achieve specific therapeutic effects.
The structure-activity relationship (SAR) of sulfonamide drugs, which are structurally related to sulfones, has been extensively studied to optimize their antibacterial activity. nih.govopenaccesspub.orgyoutube.com These studies provide a framework for the rational design of new therapeutic agents. For example, modifications to the groups attached to the sulfone moiety can fine-tune the electronic and steric properties of a drug candidate, enhancing its binding affinity to a biological target. The synthesis of novel 7-isopropyl-4-methyl-1-(substituted phenyl sulfonyl)-azepan-2-ones has been explored for potential analgesic activity, highlighting the use of isopropyl-containing sulfonyl structures in drug design. researchgate.net
Emerging research focuses on incorporating sulfone and sulfonamide functionalities into novel chemical frameworks to enhance their therapeutic potential. One such strategy involves integrating these groups with cage-like silsesquioxanes to improve stability, lipophilicity, and interaction with microbial membranes, aiming to combat rising antibiotic resistance. acs.org The development of new synthetic methods, such as the catalyst-free hydrosulfonylation of 1,3-dienes, provides more sustainable and efficient routes to create complex allylic sulfones, which are valuable intermediates in pharmaceutical synthesis. mdpi.com
Table 2: Role of the Sulfone Moiety in Drug Design
| Property | Description | Reference |
| Improved Solubility | The polar nature of the sulfone group can reduce lipophilicity, enhancing the solubility of drug candidates. | namiki-s.co.jp |
| Metabolic Stability | Sulfones are generally resistant to metabolic degradation, which can lead to improved bioavailability and duration of action. | namiki-s.co.jp |
| Target Binding | The sulfone group can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug to its target receptor or enzyme. | researchgate.net |
| Structural Scaffold | Provides a stable and synthetically versatile core for building complex molecules. | nih.gov |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel molecules, whether for materials science or medicinal chemistry, increasingly relies on the synergy between computational and experimental methods. Quantum chemistry calculations, particularly Density Functional Theory (DFT), have become powerful tools for predicting the structural, electronic, and thermodynamic properties of molecules before they are synthesized in the lab. researchgate.netnih.gov This integrated approach accelerates the discovery process, reduces costs, and provides deep insights into molecular behavior.
In the context of sulfone chemistry, computational studies are used to explore a variety of properties. For example, quantum chemical calculations have been employed to perform detailed conformational analyses of alkyl sulfones like ethyl methyl sulfone, revealing stable conformers and their thermodynamic parameters in the gas phase. researchgate.netysu.am Such studies can establish correlations between the structural characteristics of different conformers and their properties. researchgate.net This fundamental understanding is crucial for designing molecules with specific shapes and functionalities.
Computational methods are also instrumental in materials science for predicting the feasibility and outcomes of polymerization reactions. DFT simulations have been used to investigate the effect of different halogen atoms on the spontaneity of polymerization for sulfonated poly(arylene ether sulfone)s, with results that were subsequently verified experimentally. mdpi.com This demonstrates the predictive power of computational chemistry in guiding the synthesis of new polymers. Furthermore, computational screening of sulfone-based molecules functionalized with various groups can identify candidates with high oxidation potentials, which is essential for developing new electrolyte solvents for high-voltage Li-ion batteries. researchgate.net
In drug discovery, quantitative structure-activity relationship (QSAR) studies are used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov While conventional regression analysis may not always yield acceptable QSAR models for sulfone-based drugs, computational approaches that consider factors like ionization and molecular shape can lead to more predictive pharmacophoric models. nih.gov DFT calculations and molecular docking can also support the design of novel sulfone derivatives by predicting their binding interactions with target proteins, as seen in the development of tricyclic sulfones as γ-secretase inhibitors. researchgate.net
Table 3: Applications of Computational Chemistry in Sulfone Research
| Application Area | Computational Method | Investigated Properties | Reference |
| Molecular Properties | Quantum Chemistry (e.g., DFT) | Conformational analysis, thermodynamic parameters, IR spectra. | researchgate.netysu.am |
| Materials Science | DFT, First-Principle Calculations | Polymerization spontaneity, oxidation potentials of electrolyte solvents. | mdpi.comresearchgate.net |
| Drug Discovery | QSAR, Molecular Docking, DFT | Structure-activity relationships, binding affinity, pharmacophore modeling. | nih.govresearchgate.net |
| Spectroscopy | DFT | Prediction of NMR chemical shifts, IR spectra. | nih.gov |
Environmental Fate and Degradation Studies of Alkyl Sulfones (General Context)
The environmental fate of alkyl sulfones is a subject of significant interest, largely driven by the widespread use of related compounds, such as linear alkylbenzene sulfonates (LAS), as anionic surfactants in detergents and cleaning products. hibiscuspublisher.com Understanding the persistence, bioaccumulation, and degradation pathways of these compounds is crucial for assessing their environmental impact.
The biodegradation of LAS is a well-studied process that serves as a model for other alkyl sulfonate compounds. Under aerobic conditions, the primary degradation of LAS is initiated by microorganisms that attack the alkyl chain. researchgate.net The process typically begins with ω-oxidation of the terminal methyl group of the alkyl chain, followed by sequential β-oxidation, which shortens the chain two carbons at a time. researchgate.net This process leads to the formation of sulfophenylcarboxylates (SPCs) as intermediates. These SPCs are then further mineralized by other bacteria that can cleave the aromatic ring. nih.gov The complete biodegradation of LAS is often accomplished by complex bacterial communities, where different species are responsible for different steps in the degradation pathway. nih.gov
The structure of the alkyl chain plays a significant role in the rate of biodegradation. Linear alkyl chains are readily degraded, whereas branched alkyl chains, such as those in the older branched alkylbenzene sulfonates (BAS), are more resistant to microbial attack. mpob.gov.my This recalcitrance led to environmental problems like foaming in rivers and prompted the switch to the more biodegradable linear versions. mpob.gov.my
While aerobic degradation is relatively efficient, the fate of alkyl sulfonates under anaerobic conditions is different. In the absence of oxygen, LAS degradation is significantly slower and may not be complete. hibiscuspublisher.com This can lead to the accumulation of these compounds in anaerobic environments like sewage sludge and sediments.
Table 4: Key Processes in the Environmental Fate of Alkyl Sulfonates
| Process | Description | Influencing Factors | Reference |
| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. Involves ω- and β-oxidation of the alkyl chain. | Alkyl chain structure (linear vs. branched), bacterial community composition. | researchgate.netmpob.gov.my |
| Anaerobic Biodegradation | Slower degradation in the absence of oxygen. | Redox potential, presence of suitable anaerobic microbes. | hibiscuspublisher.com |
| Intermediate Formation | Formation of metabolites like sulfophenylcarboxylates (SPCs) during degradation. | The initial structure of the parent compound. | nih.gov |
| Persistence | The ability of a compound to resist degradation in the environment. | Chemical structure, environmental conditions (aerobic/anaerobic). | mpob.gov.myresearchgate.net |
Q & A
Q. How to reconcile conflicting data on sulfone hydrophobicity and cellular permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
